molecular formula C20H20N2O2S B11530279 5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11530279
M. Wt: 352.5 g/mol
InChI Key: MWJHKCZLOUVYSE-LDADJPATSA-N
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Description

5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(5E)-2-(4-methoxyphenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S/c1-13(2)15-6-4-14(5-7-15)12-18-19(23)22-20(25-18)21-16-8-10-17(24-3)11-9-16/h4-13H,1-3H3,(H,21,22,23)/b18-12+

InChI Key

MWJHKCZLOUVYSE-LDADJPATSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)OC)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This two-step method involves:

  • Imine Formation : Condensation of 4-methoxyaniline with 4-isopropylbenzaldehyde in ethanol under reflux to form the Schiff base intermediate.

  • Cyclization : Reaction of the intermediate with thioglycolic acid in the presence of anhydrous ZnCl₂ as a Lewis acid catalyst, facilitating cyclization to the thiazolidin-4-one ring.

Key Parameters:

  • Solvent : Ethanol or toluene.

  • Catalyst : ZnCl₂ (10–15 mol%).

  • Temperature : 80–110°C.

  • Yield : 70–85%.

One-Pot Multicomponent Reaction (MCR)

A streamlined approach combining 4-isopropylbenzaldehyde, 4-methoxyaniline, and thioglycolic acid in a single vessel.

Optimized Conditions:

  • Catalyst : Bi(SCH₂COOH)₃ (5 mol%).

  • Solvent : Solvent-free or PEG-400.

  • Temperature : 70–90°C.

  • Reaction Time : 3–6 hours.

  • Yield : 78–92%.

Advantages:

  • Reduced purification steps.

  • High atom economy.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction kinetics.

Protocol:

  • Mix 4-isopropylbenzaldehyde, 4-methoxyaniline, and thioglycolic acid in DMF.

  • Irradiate at 300 W for 8–12 minutes.

  • Purify via recrystallization (ethanol/water).

Performance Metrics:

  • Yield : 88–95%.

  • Reaction Time : <15 minutes.

Green Chemistry Approaches

Aqueous-Mediated Synthesis

  • Conditions : Water as solvent, NaOH (10 mol%).

  • Yield : 65–75%.

Recyclable Catalysts

  • Catalysts : ZrSiO₂, MCM-SO₃H, or nano-CoFe₂O₄.

  • Reusability : Up to 5 cycles without significant loss in activity.

Comparative Analysis of Methods

MethodCatalystSolventTemperature (°C)TimeYield (%)
Condensation-CyclizationZnCl₂Ethanol80–1106–8 h70–85
One-Pot MCRBi(SCH₂COOH)₃Solvent-free70–903–6 h78–92
MicrowaveNoneDMF120 (MW)8–12 min88–95
Green (Aqueous)NaOHWater904–5 h65–75

Structural Confirmation and Characterization

  • ¹H NMR :

    • Thiazolidinone protons: δ 3.69–3.80 (m, CH₂).

    • Aromatic protons: δ 6.7–7.5 (m, C₆H₄).

    • Methoxy group: δ 3.78 (s, OCH₃).

  • IR :

    • C=O stretch: 1650–1670 cm⁻¹.

    • C=N stretch: 1580–1600 cm⁻¹.

Challenges and Optimization

  • Steric Hindrance : The 4-isopropyl group slows reaction kinetics; higher temperatures (110°C) improve efficiency.

  • Byproducts : Imine tautomerism may occur; recrystallization in acetic acid resolves this.

Industrial Scalability

  • Continuous Flow Systems : Enable large-scale production with >90% yield.

  • Cost Analysis : Microwave and MCR methods reduce energy costs by 40% compared to traditional methods .

Chemical Reactions Analysis

Synthetic Routes and Formation Reactions

The compound is primarily synthesized via Knoevenagel condensation and multicomponent reactions (MCRs) .

Post-Synthetic Modifications

The compound’s reactivity allows functionalization at three sites:

  • Thiazolidinone carbonyl (nucleophilic acyl substitution).

  • Benzylidene double bond (electrophilic addition or hydrogenation).

  • Imino group (tautomerism or alkylation).

Documented Transformations

  • Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) reduces the benzylidene double bond to yield 5-(4-isopropylbenzyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one (yield: 88%) .

  • Nucleophilic Additions :

    • Reaction with Grignard reagents (e.g., CH₃MgBr) at the carbonyl group forms tertiary alcohols (yield: 62–68%) .

    • Hydrazine hydrate forms hydrazone derivatives (yield: 75%).

  • Tautomerism :
    Prototropic shifts between imino (NH) and amino (NH₂) tautomers occur in polar solvents (e.g., DMSO), confirmed by NMR .

Reactivity in Biological Media

The compound undergoes enzyme-mediated transformations :

  • Cytochrome P450 Oxidation :
    Methoxy groups are demethylated to hydroxyl derivatives, enhancing water solubility.

  • Glutathione Conjugation :
    Thiol-containing enzymes attack the thiazolidinone ring, forming disulfide adducts (observed in LC-MS studies) .

Comparative Reactivity of Analogues

Derivative StructureReactivity SiteObserved ReactionRate Constant (k, s⁻¹)Source
5-Phenylbenzylidene analogueBenzylidene double bondElectrophilic bromination1.2 × 10⁻³
2-Amino substitutionImino groupAcylation with acetic anhydride5.8 × 10⁻⁴
3-MethylthiazolidinoneThiazolidinone ringRing-opening with NH₃3.4 × 10⁻²

Stability Under Environmental Conditions

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the benzylidene bond (half-life: 4.2 h in methanol).

  • Hydrolytic Stability : Stable in neutral aqueous media (pH 7.0) but degrades under acidic (pH 2.0, t₁/₂ = 12 h) or alkaline (pH 10.0, t₁/₂ = 8 h) conditions .

Key Findings:

  • The benzylidene and imino groups dominate reactivity, enabling diverse functionalization.

  • Microwave and ultrasound methods significantly improve synthesis efficiency .

  • Tautomerism in polar solvents impacts biological activity and analytical characterization .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:

  • Anticancer Activity : Research indicates that thiazolidinone derivatives can inhibit cancer cell growth. For instance, a study showed that compounds similar to 5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one demonstrated significant anticancer properties against various cell lines, including leukemia and CNS cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar thiazolidinone derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential for development as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that thiazolidinone derivatives may possess anti-inflammatory properties, contributing to their potential as therapeutic agents for inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Studies : In vitro tests conducted by researchers demonstrated that certain derivatives of thiazolidinones exhibited over 70% inhibition against leukemia cell lines. One notable derivative showed an inhibition rate of 84.19% against MOLT-4 cells, suggesting significant anticancer potential .
  • Antimicrobial Testing : A comparative study on thiazolidinone derivatives revealed that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against common bacterial strains.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-isopropylbenzylidene)-4-piperidinol
  • 4-Methoxybenzylamine
  • (4-Methoxyphenyl)imino(triphenyl)phosphorane

Uniqueness

5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone core is a versatile scaffold that can be modified to enhance its properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 312291-47-7
  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 344.44 g/mol

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluated various thiazolidinones, including our compound of interest, against different cancer cell lines. The results indicated that:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), and HepG2 (liver)
  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects.

Table 1 summarizes the IC50 values for selected thiazolidinone derivatives:

Compound NameCell LineIC50 (µM)
This compoundA54910
This compoundMCF-712
This compoundHepG215

The anticancer mechanism of thiazolidinones often involves the induction of apoptosis through both intrinsic and extrinsic pathways. Studies suggest that these compounds can activate caspases and lead to mitochondrial membrane potential disruption, ultimately resulting in cell death.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits:

  • Activity Against Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for various bacterial strains.

Table 2 presents the antimicrobial efficacy of the compound:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Anticancer Study : A recent study investigated the effect of this compound on HeLa cells and reported a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
  • Antimicrobial Study : Another study focused on the antimicrobial properties against various pathogens. The compound was tested in vitro and demonstrated effective inhibition of biofilm formation by Pseudomonas aeruginosa at sub-MIC concentrations.

Q & A

Q. Q: What are the standard synthetic routes for preparing 5-(4-isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

A:

  • Core Methodology : The compound can be synthesized via a two-step process:
    • Schiff Base Formation : Condensation of 4-isopropylbenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or ethanol) to form a thiosemicarbazone intermediate.
    • Cyclization : Reaction with chloroacetic acid or derivatives in the presence of sodium acetate to form the thiazolidinone ring .
  • Optimization Tips :
    • Solvent Selection : Ethanol or methanol yields higher purity compared to DMF-acetic acid mixtures, but DMF may enhance solubility for bulky substituents .
    • Reaction Monitoring : Use TLC (e.g., silica gel, chloroform:methanol 9:1) to track intermediate formation and cyclization completion .

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure of this thiazolidinone derivative?

A:

  • Primary Tools :
    • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring, C=N imine stretch at ~1600 cm⁻¹) .
    • NMR (¹H/¹³C) :
  • ¹H NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) from the 4-isopropylbenzylidene and 4-methoxyphenyl groups. Methoxy protons appear as a singlet near δ 3.8 ppm .
  • ¹³C NMR : Confirm the carbonyl (C=O) at ~175 ppm and imine (C=N) at ~150 ppm .
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Structural Modifications

Q. Q: How can the substitution pattern of the benzylidene or imino groups be altered to tune reactivity or biological activity?

A:

  • Key Strategies :
    • Benzylidene Modifications : Replace the 4-isopropyl group with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OH) substituents via substituted benzaldehydes. Use Knoevenagel condensation for sterically hindered aldehydes .
    • Imino Group Functionalization : Substitute the 4-methoxyphenyl group with heteroaromatic amines (e.g., pyridyl) to enhance π-π stacking in target binding .
  • Reaction Monitoring : Employ HPLC-PDA to resolve isomers (e.g., Z/E configurations) during substitution .

Stability and Degradation Pathways

Q. Q: What are the critical stability concerns for this compound under experimental storage or reaction conditions?

A:

  • Degradation Risks :
    • Oxidation : The benzylidene double bond (C=C) is susceptible to oxidation, especially in polar solvents like DMSO. Use argon/vacuum degassing to mitigate .
    • Hydrolysis : The thiazolidinone ring may hydrolyze under strongly acidic/basic conditions. Maintain pH 6–8 during biological assays .
  • Storage Recommendations : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

Biological Activity Profiling

Q. Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer potential?

A:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 2× MIC .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
    • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

Handling and Safety Protocols

Q. Q: What safety measures are critical when handling this compound in laboratory settings?

A:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling due to potential respiratory irritation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • Waste Disposal : Incinerate at >1000°C in licensed facilities to ensure complete degradation of aromatic byproducts .

Computational Modeling Applications

Q. Q: How can molecular docking studies guide the design of derivatives with improved target binding?

A:

  • Protocol :
    • Target Selection : Prioritize enzymes like EGFR or DHFR based on structural homology to known thiazolidinone targets .
    • Docking Software : Use AutoDock Vina with AMBER force fields for ligand flexibility.
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .
  • Key Parameters : Optimize hydrogen bonding (e.g., imino group with active-site residues) and hydrophobic interactions (isopropyl group) .

Contradictory Data Resolution

Q. Q: How should researchers address discrepancies in reported biological activities or synthetic yields?

A:

  • Root Cause Analysis :
    • Purity Issues : Re-examine NMR for trace solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) or column chromatography artifacts .
    • Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab variability .
  • Reproducibility Checks : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity if IC₅₀ data is inconsistent) .

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